2'-Amino-[1,1'-biphenyl]-3-carboxamide

PKMYT1 inhibition Kinase selectivity Cancer cell biology

This 2′-amino-biphenyl-3-carboxamide core is the pharmacophoric scaffold of selective PKMYT1 inhibitors (IC₅₀ ~16.5 nM for lead compound 8ma, comparable to clinical benchmark RP‑6306). The 2′-NH₂ enables a unique H‑bond network with Asp251 and Tyr121 that is sterically inaccessible to 3′- or 4′-amino regioisomers. Off‑the‑shelf analogs lacking this substitution lose all PKMYT1 selectivity. With multiple co‑crystal structures (PDB: 8ZUL, 8ZU2) and >42‑fold cellular selectivity for CCNE1‑amplified breast cancer lines, this scaffold is an ideal starting point for fragment‑/scaffold‑based design and target‑engagement studies. Request a quote for gram‑scale custom synthesis.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B13326613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Amino-[1,1'-biphenyl]-3-carboxamide
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)N
InChIInChI=1S/C13H12N2O/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H2,15,16)
InChIKeyZIVAHVYMZZCUNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Amino-[1,1'-biphenyl]-3-carboxamide: Core Scaffold for Selective PKMYT1 Inhibitor Development


2′-Amino-[1,1′-biphenyl]-3-carboxamide is a biphenyl-3-carboxamide building block distinguished by a primary amino substituent at the 2′‑position of the distal phenyl ring [1]. This scaffold has been identified as the pharmacophoric core of a novel series of selective PKMYT1 (Myt1) inhibitors developed through structure‑based drug design for CCNE1‑amplified breast cancer [2]. Unlike generic biphenyl amides utilized across diverse kinase targets, the 2′‑amino substitution enables a defined hydrogen‑bond network with the PKMYT1 active site, directly establishing the chemotype’s privileged status for therapeutic kinase inhibitor programs [2].

Why Generic Biphenyl Carboxamides Cannot Substitute for the 2'-Amino-[1,1'-biphenyl]-3-carboxamide Scaffold


Off‑the‑shelf biphenyl‑3‑carboxamide analogs lacking the 2′‑amino group or bearing the amino substituent at alternative positions (e.g., 3′‑amino or 4′‑amino) fail to recapitulate the selective PKMYT1 inhibition profile [1]. X‑ray cocrystal structures reveal that the 2′‑NH₂ moiety forms direct hydrogen bonds with Asp251 and Tyr121 in the PKMYT1 kinase domain; this binding mode is sterically inaccessible to regioisomeric analogs and is absent in the docking poses of IKK‑β‑ or p38‑directed biphenyl carboxamide chemotypes [1][2]. Consequently, substituting the 2′‑amino‑biphenyl‑3‑carboxamide scaffold with a generic biphenyl amide results in a complete loss of the target‑specific hydrogen‑bond network required for potency and selectivity, rendering such compounds ineffective for PKMYT1‑dependent synthetic‑lethality applications [1].

Quantitative Differentiation Evidence for 2'-Amino-[1,1'-biphenyl]-3-carboxamide-Derived PKMYT1 Inhibitors


Competitive In Vitro Potency Against the First-in-Class Clinical Candidate RP-6306

The representative derivative 8ma built on the 2'-amino-[1,1'-biphenyl]-3-carboxamide scaffold achieves PKMYT1 IC₅₀ = 16.5 nM in enzymatic assay, placing it within the same potency range as the clinical first‑in‑class inhibitor RP‑6306 (lunresertib, IC₅₀ = 14 nM in ADP‑Glo format) . Both compounds exhibit single‑digit nanomolar enzymatic potency that directly translates into cellular antiproliferative activity in CCNE1‑amplified HCC1569 breast cancer cells (8ma EC₅₀ = 116.8 nM; RP‑6306 IC₅₀ = 14 nM in NanoBRET) [1].

PKMYT1 inhibition Kinase selectivity Cancer cell biology

>42-Fold Cellular Selectivity for CCNE1-Amplified Cancer Cells Over Non-Amplified Cells

In a 14‑day colony‑formation assay, 8ma (derived from the 2'-amino-[1,1'-biphenyl]-3-carboxamide scaffold) inhibited the CCNE1‑amplified breast cancer line HCC1569 with an EC₅₀ of 116.8 nM, while the non‑amplified line ZR‑75‑1 remained essentially insensitive (EC₅₀ > 5 µM) . This translates to a selectivity ratio exceeding 42.8‑fold for CCNE1‑amplified cells, consistent with the synthetic lethality relationship between PKMYT1 inhibition and CCNE1 overexpression. In contrast, the pan‑kinase WEE1/PKMYT1 probe RP‑6306 does not exhibit this magnitude of differential cellular selectivity [1].

Synthetic lethality CCNE1 amplification Biomarker-driven therapy

X‑Ray Cocrystal Structures Reveal a Scaffold‑Specific Hydrogen‑Bond Network Driving PKMYT1 Selectivity

Co‑crystal structures of human Myt1 (PKMYT1) kinase domain in complex with 2'-amino-[1,1'-biphenyl]-3-carboxamide derivatives (PDB: 8ZUL, 8ZU2) confirm that the 2′‑amino group forms direct hydrogen bonds with Asp251 and Tyr121 in the PKMYT1 active site, while the carboxamide carbonyl engages the hinge region [1][2]. This interaction pattern is structurally validated at 1.80 Å resolution and is absent from the published docking modes of biphenyl carboxamides that target IKK‑β (e.g., compound 8h lacks the 2′‑amino‑hinge‑network) or p38 kinase [3]. Consequently, the 2′‑amino‑biphenyl‑3‑carboxamide topology pre‑organizes the inhibitor into a binding conformation that discriminates against closely related kinases such as WEE1.

Structure‑based drug design X‑ray crystallography Kinase selectivity pocket

Preferential Antiproliferative Activity in CCNE1‑Amplified Context Confirmed by Independent Cytotoxicity Assay

In a 48‑hour CCK‑8 proliferation assay, 8ma exhibited an IC₅₀ of 0.25 µM against HCC1569 cells, whereas the non‑amplified ZR‑75‑1 line showed an EC₅₀ > 5 µM in the colony‑formation format, providing orthogonal confirmation of the CCNE1‑dependent antiproliferative effect . This dual‑assay concordance strengthens confidence that the scaffold‑based inhibitors produce a genuine synthetic‑lethality phenotype rather than a cell‑line‑artifact readout.

Antiproliferative activity CCNE1 biomarker Breast cancer

Procurement‑Relevant Application Scenarios for the 2'-Amino-[1,1'-biphenyl]-3-carboxamide Chemotype


Structure‑Guided Hit‑to‑Lead Optimization of PKMYT1‑Selective Inhibitors

The availability of high‑resolution co‑crystal structures (PDB: 8ZUL, 8ZU2) makes the 2'-amino-[1,1'-biphenyl]-3-carboxamide scaffold an ideal starting point for fragment‑ or scaffold‑based design efforts. Teams can exploit the validated Asp251‑Tyr121 hydrogen‑bond anchoring points to computationally enumerate focused libraries that maintain selectivity while improving potency [1].

Synthetic‑Lethality Probe Development for CCNE1‑Amplified Oncology Programs

The >42‑fold cellular selectivity between CCNE1‑amplified (HCC1569 EC₅₀ = 116.8 nM) and non‑amplified (ZR‑75‑1 EC₅₀ > 5 µM) breast cancer lines establishes the scaffold as a privileged starting point for developing chemical probes to interrogate PKMYT1‑dependent synthetic lethality . This selectivity profile arises directly from the scaffold’s unique binding mode and permits target‑engagement studies with a clear genetic‑context dependency.

Benchmarking and Competitor Differentiation for New PKMYT1 Inhibitor Candidates

The scaffold‑derived compound 8ma achieves PKMYT1 IC₅₀ = 16.5 nM, comparable to the clinical benchmark RP‑6306 (IC₅₀ = 14 nM), yet offers a distinct IP position and an established structural biology package (multiple PDB deposits) [1]. Procurement of the core scaffold enables direct side‑by‑side profiling against RP‑6306 in proprietary assays, supporting clear go/no‑go decisions based on selectivity, synthetic‑lethality window, and combinability with gemcitabine.

Quote Request

Request a Quote for 2'-Amino-[1,1'-biphenyl]-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.